molecular formula C19H15ClF3N3 B2863291 6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323697-89-7

6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No. B2863291
CAS RN: 1323697-89-7
M. Wt: 377.8
InChI Key: CWRHENNNJRVPAC-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative. Quinoline and its derivatives are a type of aromatic heterocyclic compound with a two-ring structure, which includes a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, an ethyl group at the 6-position, a trifluoromethyl group at the 3-position of the phenyl ring, and an amino group linking the phenyl ring to the 4-position of the quinoline .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s reactivity and polarity .

Scientific Research Applications

Overview of Quinoline and Its Derivatives

Quinoline and its derivatives, including 6-Ethyl-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride, have been extensively studied for their diverse applications in scientific research. These compounds are known for their heterocyclic structure, containing a benzene ring fused with a pyridine ring, which contributes to their unique chemical properties and applications in various domains.

Anticorrosive Materials

Quinoline derivatives have been widely used as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. These complexes are formed through coordination bonding, attributed to the high electron density of quinoline derivatives, which effectively adsorbs and protects metallic surfaces from corrosion. This application is particularly relevant in industries where metal preservation is critical, highlighting the importance of these compounds in extending the lifespan of metal-based structures and components (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Quinoxaline, a derivative of quinoline, and its analogs have been investigated for their potential in treating chronic and metabolic diseases due to their antimicrobial activities. The modification of quinoxaline structure allows for a variety of biomedical applications, demonstrating the versatility of quinoline derivatives in contributing to medical and pharmaceutical research. This includes the development of new therapeutics for addressing a range of diseases, showcasing the potential of these compounds in enhancing healthcare outcomes (Pereira et al., 2015).

Optoelectronic Materials

The synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been extensively researched. These compounds are incorporated into π-extended conjugated systems to create novel optoelectronic materials, demonstrating their importance in the development of advanced technologies. The electroluminescent properties of quinazoline derivatives make them valuable in the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs, emphasizing their contribution to the field of electronics and material science (Lipunova et al., 2018).

Future Directions

Research into quinoline derivatives is ongoing, and these compounds have shown promise in a variety of applications, including medicinal chemistry . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

6-ethyl-4-[3-(trifluoromethyl)anilino]quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3.ClH/c1-2-12-6-7-17-16(8-12)18(13(10-23)11-24-17)25-15-5-3-4-14(9-15)19(20,21)22;/h3-9,11H,2H2,1H3,(H,24,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRHENNNJRVPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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